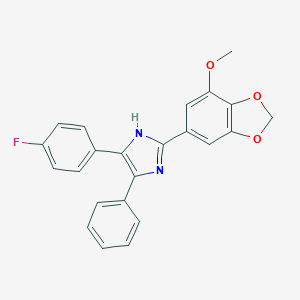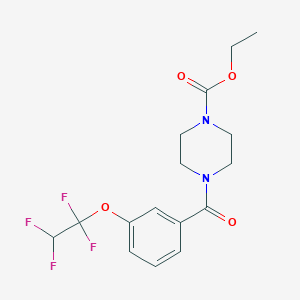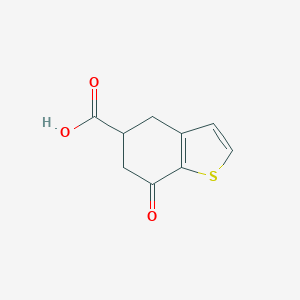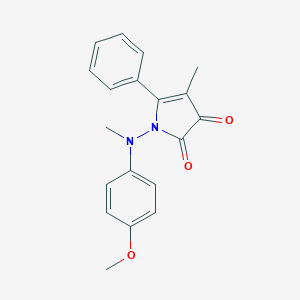![molecular formula C10H9Cl2NO3 B494638 methyl 2-[(3,4-dichlorophenyl)formamido]acetate](/img/structure/B494638.png)
methyl 2-[(3,4-dichlorophenyl)formamido]acetate
Overview
Description
Methyl 2-[(3,4-dichlorophenyl)formamido]acetate: is an organic compound that features a formamido group attached to a 3,4-dichlorophenyl ring and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(3,4-dichlorophenyl)formamido]acetate typically involves the reaction of 3,4-dichloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with methyl glycinate to yield the final product. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(3,4-dichlorophenyl)formamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as nitrating agents or halogenating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of nitro, halogen, or other functional groups on the phenyl ring.
Scientific Research Applications
Chemistry: Methyl 2-[(3,4-dichlorophenyl)formamido]acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of formamido and dichlorophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features may be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(3,4-dichlorophenyl)formamido]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formamido group can form hydrogen bonds with biological molecules, while the dichlorophenyl ring can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- Methyl 2-[(2,5-dichlorophenyl)formamido]acetate
- Ethyl 2-[(3,4-dichlorophenyl)formamido]acetate
- Methyl 2-[(3,4-dichlorophenyl)amino]acetate
Uniqueness: Methyl 2-[(3,4-dichlorophenyl)formamido]acetate is unique due to the specific positioning of the dichloro substituents on the phenyl ring and the presence of the formamido group. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H9Cl2NO3 |
|---|---|
Molecular Weight |
262.09g/mol |
IUPAC Name |
methyl 2-[(3,4-dichlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-9(14)5-13-10(15)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,13,15) |
InChI Key |
GXJPXWMIOFURQB-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3Z)-5-BROMO-3-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B494556.png)



![5-(4-Chlorophenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B494560.png)
![5-(4-Fluorophenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B494562.png)

![ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-[(2-methylbenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494567.png)
![ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-[(phenylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494569.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B494570.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-3-[(2,4-dimethoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494571.png)
![6-[(4-Fluorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B494575.png)


